molecular formula C19H19FN4OS B6139906 5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6139906
M. Wt: 370.4 g/mol
InChI Key: UGNRQIHIQQUCOL-UHFFFAOYSA-N
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Description

5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrrolidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the 2-fluorophenyl group via a substitution reaction. The pyrrolidine ring is often prepared through the cyclization of an appropriate amine precursor. The final step involves the coupling of the pyrazole and pyrrolidine intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carboxamide group can yield the corresponding amine .

Scientific Research Applications

5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it could inhibit key enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrazole-4-carboxamide
  • 2-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide
  • Thiophene-2-carboxamide derivatives

Uniqueness

5-[1-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-[1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-14-4-1-2-5-15(14)24-12-13(10-22-24)11-23-9-3-6-16(23)17-7-8-18(26-17)19(21)25/h1-2,4-5,7-8,10,12,16H,3,6,9,11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNRQIHIQQUCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CN(N=C2)C3=CC=CC=C3F)C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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